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Cat. No.: B12366892 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing the allosteric antagonist

SQA1 to stabilize the C-C chemokine receptor type 6 (CCR6) in a thermal shift assay (TSA).

This document includes detailed protocols, data presentation in tabular format, and

visualizations of the relevant biological pathways and experimental workflows.

Introduction
The C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays

a crucial role in immune cell trafficking.[1][2] Its exclusive ligand, CCL20, mediates the

migration of various immune cells, including T cells and B cells, to sites of inflammation.[1][2]

Dysregulation of the CCR6/CCL20 signaling axis is implicated in several autoimmune and

inflammatory diseases, making CCR6 a promising therapeutic target.[1][2]

SQA1 is a small molecule allosteric antagonist of CCR6.[3][4][5] It binds to an intracellular

pocket of the receptor, distinct from the ligand-binding site, and stabilizes an inactive

conformation. This stabilizing effect can be quantitatively measured using a thermal shift assay,

a powerful biophysical technique to assess protein stability in the presence of ligands.

This document outlines the principles and a detailed protocol for performing a thermal shift

assay to measure the stabilization of CCR6 by SQA1.
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Principle of the Thermal Shift Assay
A thermal shift assay, also known as differential scanning fluorimetry (DSF), measures changes

in the thermal denaturation temperature (Tm) of a protein. The Tm is the temperature at which

half of the protein population is unfolded. Ligand binding can stabilize a protein, resulting in an

increase in its Tm. This change in thermal stability is monitored by tracking the fluorescence of

a dye that preferentially binds to the hydrophobic regions of the unfolded protein. As the

temperature increases, the protein unfolds, exposing these hydrophobic regions, leading to an

increase in fluorescence. The presence of a stabilizing ligand, such as SQA1, will shift the

unfolding curve to a higher temperature.

CCR6 Signaling Pathway
The binding of the chemokine CCL20 to CCR6 initiates a cascade of intracellular signaling

events. This process is primarily mediated by the activation of heterotrimeric G proteins, which

in turn can lead to the activation of downstream pathways such as the MAPK/ERK pathway,

ultimately influencing cellular processes like migration and proliferation. SQA1, by binding to an

intracellular allosteric site, prevents the conformational changes necessary for G protein

coupling and subsequent signaling.
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Caption: CCR6 Signaling Pathway and SQA1 Inhibition.

Experimental Workflow
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The following diagram illustrates the major steps involved in performing a thermal shift assay to

assess CCR6 stabilization by SQA1.
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Caption: Thermal Shift Assay Experimental Workflow.

Quantitative Data Summary
The following tables summarize the thermal shift (ΔTm) data for wild-type (WT) and

thermostabilized CCR6 in the presence of SQA1 and other relevant compounds.

Table 1: Thermal Shift Data for Wild-Type CCR6
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Condition Concentration
Average Tm
(°C)

Standard
Deviation (±)

ΔTm (°C) vs.
Apo

Apo (DMSO) - 45.2 0.5 0.0

SQA1 10 µM 52.8 0.4 +7.6

OXM1 10 µM 49.5 0.3 +4.3

SQA1 + OXM1 10 µM each 56.1 0.5 +10.9

Table 2: Thermal Shift Data for Thermostabilized CCR6

Condition Concentration
Average Tm
(°C)

Standard
Deviation (±)

ΔTm (°C) vs.
Apo

Apo (DMSO) - 50.1 0.6 0.0

SQA1 10 µM 58.2 0.5 +8.1

OXM2 10 µM 54.3 0.4 +4.2

SQA1 + OXM2 10 µM each 61.5 0.6 +11.4

Note: The data presented here is representative and may vary based on experimental

conditions and protein preparation.

Detailed Experimental Protocols
Materials and Reagents

Purified human CCR6 protein (wild-type or thermostabilized)

SQA1 (or other test compounds)

N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) dye

Dimethyl sulfoxide (DMSO)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 0.05% (w/v) Dodecyl-β-D-maltoside

(DDM)

Real-time PCR instrument (e.g., Applied Biosystems QuantStudio series)

96-well or 384-well PCR plates compatible with the instrument

Optical adhesive film for sealing PCR plates

Protocol for Thermal Shift Assay
Preparation of Reagents:

Prepare a stock solution of purified CCR6 protein in the assay buffer.

Prepare a stock solution of SQA1 in DMSO. Further dilute in assay buffer to the desired

final concentration. A corresponding DMSO control should be prepared.

Prepare a stock solution of CPM dye in DMSO.

Assay Setup (per well of a 96-well plate):

In a microcentrifuge tube, prepare the reaction mixture by adding the following

components in order:

Assay Buffer

CCR6 protein to a final concentration of 5 µM.

SQA1 to a final concentration of 10 µM (or the desired concentration for dose-response

experiments). For the control, add the equivalent volume of DMSO-containing buffer.

CPM dye to a final concentration of 2 µM.

The final reaction volume is typically 20-50 µL.

Gently mix the components.

Incubation:
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Incubate the reaction mixture at 25°C for 5 minutes to allow for compound binding.

Plate Loading:

Transfer the reaction mixtures to the wells of a PCR plate.

Seal the plate securely with an optical adhesive film.

Centrifuge the plate briefly to collect the contents at the bottom of the wells.

Data Acquisition:

Place the plate in the real-time PCR instrument.

Set up the instrument with the following parameters:

Excitation Wavelength: ~384 nm

Emission Wavelength: ~470 nm

Temperature Ramp: Heat the samples from 20°C to 80°C with a ramp rate of

2°C/minute.

Data Collection: Set the instrument to collect fluorescence data at each temperature

increment.

Data Analysis:

Export the fluorescence data and plot fluorescence intensity versus temperature to

generate the melting curves.

Determine the melting temperature (Tm) for each sample by fitting the data to a

Boltzmann sigmoidal equation. The Tm is the inflection point of the curve.

Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (DMSO) from the

Tm of the sample containing SQA1 (ΔTm = Tm_SQA1 - Tm_DMSO).

Troubleshooting and Considerations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/product/b12366892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Aggregation: If the protein aggregates before the thermal denaturation, the

fluorescence signal may be noisy or show an abnormal profile. Ensure the protein is properly

folded and soluble in the chosen assay buffer.

Compound Interference: Some compounds may be fluorescent and interfere with the assay.

It is important to run controls with the compound alone (without protein) to check for any

intrinsic fluorescence.

Dye Concentration: The optimal concentration of the fluorescent dye may need to be

determined empirically for each protein.

Dose-Response: To determine the potency of SQA1 in stabilizing CCR6, a dose-response

experiment with varying concentrations of SQA1 should be performed. This will allow for the

calculation of an EC50 value for the thermal shift.

Conclusion
The thermal shift assay is a robust and efficient method for quantifying the stabilization of

CCR6 by the allosteric antagonist SQA1. The detailed protocols and application notes provided

herein offer a solid foundation for researchers to implement this assay in their drug discovery

and development efforts targeting CCR6. The stabilizing effect of SQA1, as demonstrated by

the significant positive thermal shift, confirms its direct engagement with the receptor and

provides a valuable tool for characterizing the interaction of other potential modulators with

CCR6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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